hCA/VEGFR-2-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hCA/VEGFR-2-IN-1 involves multiple steps, including the formation of 1,5-diaryl-1,2,4-triazole ureas. The specific synthetic routes and reaction conditions are detailed in the literature . The process typically involves the use of various reagents and catalysts to achieve the desired chemical structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis likely follows similar principles to laboratory-scale production, with optimizations for scalability, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
hCA/VEGFR-2-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can occur, particularly involving the aromatic rings and triazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.
Scientific Research Applications
hCA/VEGFR-2-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study dual inhibition mechanisms and structure-activity relationships.
Biology: Investigated for its effects on cellular processes, particularly those involving Carbonic Anhydrase and Vascular Endothelial Growth Factor Receptor pathways.
Mechanism of Action
The mechanism of action of hCA/VEGFR-2-IN-1 involves the inhibition of Carbonic Anhydrase IX/XII and Vascular Endothelial Growth Factor Receptor 2. The compound binds to the active sites of these enzymes and receptors, preventing their normal function. This inhibition disrupts key cellular processes, leading to reduced tumor growth and angiogenesis .
Comparison with Similar Compounds
Similar Compounds
Methazolamide: Another Carbonic Anhydrase inhibitor with different specificity and potency.
Dimethylfraxetin: A compound with similar inhibitory effects on Carbonic Anhydrase.
WES-1: Another dual inhibitor targeting Carbonic Anhydrase and Vascular Endothelial Growth Factor Receptor.
Uniqueness
hCA/VEGFR-2-IN-1 is unique due to its dual inhibition of both Carbonic Anhydrase IX/XII and Vascular Endothelial Growth Factor Receptor 2, making it a potent anticancer agent with a broad spectrum of activity .
Properties
Molecular Formula |
C21H17FN6O3S |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
1-[1-(4-fluorophenyl)-5-phenyl-1,2,4-triazol-3-yl]-3-(4-sulfamoylphenyl)urea |
InChI |
InChI=1S/C21H17FN6O3S/c22-15-6-10-17(11-7-15)28-19(14-4-2-1-3-5-14)25-20(27-28)26-21(29)24-16-8-12-18(13-9-16)32(23,30)31/h1-13H,(H2,23,30,31)(H2,24,26,27,29) |
InChI Key |
ZXBPLZQLNIALAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2C3=CC=C(C=C3)F)NC(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.